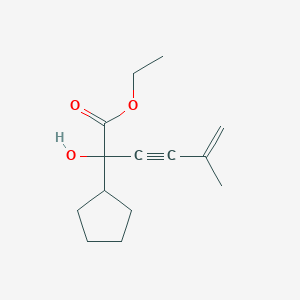
Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate is an organic compound with a complex structure that includes a cyclopentyl ring, a hydroxyl group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a cyclopentyl derivative as the starting material, which undergoes a series of reactions including alkylation, hydroxylation, and esterification to form the final product. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Applications De Recherche Scientifique
Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism by which Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate exerts its effects depends on its interactions with molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The specific pathways involved would depend on the context of its application, such as its role in a biochemical assay or therapeutic use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyclopentyl-2-hydroxyhexanoate: Similar structure but lacks the alkyne and alkene groups.
Methyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both an alkyne and an alkene group, which can participate in a variety of chemical reactions
Propriétés
Numéro CAS |
92956-96-2 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate |
InChI |
InChI=1S/C14H20O3/c1-4-17-13(15)14(16,10-9-11(2)3)12-7-5-6-8-12/h12,16H,2,4-8H2,1,3H3 |
Clé InChI |
AVKZETLNWORGED-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#CC(=C)C)(C1CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


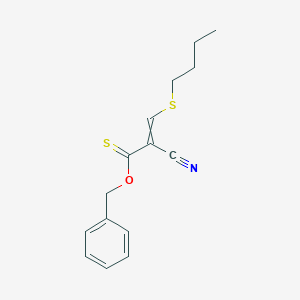
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)


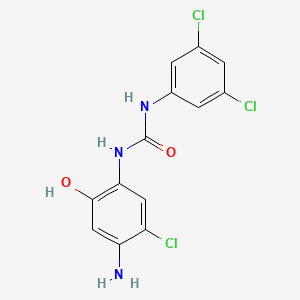

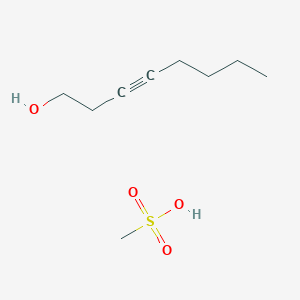
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
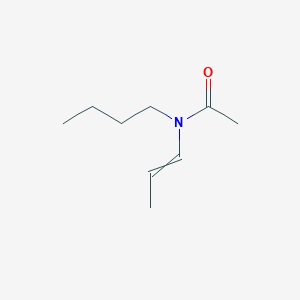
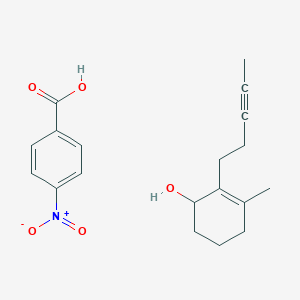
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
